molecular formula C16H16O4 B1349105 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde CAS No. 438532-62-8

4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde

Cat. No.: B1349105
CAS No.: 438532-62-8
M. Wt: 272.29 g/mol
InChI Key: ZKUGDTDKDWQEME-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a methoxy group and a methoxyphenoxy methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl chloride with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

    Oxidation: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
  • Medicine Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs.

Industrial Applications

This compound is utilized in the production of specialty chemicals and as a component in formulating certain products. Industrial production methods for this compound often mirror laboratory synthesis but are scaled up for larger quantities. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield, with reaction conditions optimized to minimize by-products and maximize efficiency.

This compound is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties.

Molecular Properties :

  • Molecular Formula : C17H18O4C_{17}H_{18}O_4
  • Molecular Weight : 298.32 g/mol

Mechanisms of Action :
The mechanism of action of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cell proliferation and survival.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, altering cellular responses and signaling pathways.
  • Signal Transduction Modulation : The compound might modulate signal transduction pathways that regulate growth, differentiation, and apoptosis in cancer cells.

Case Study: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic aromatic substitution reactions. These chemical properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is unique due to the presence of both methoxy and methoxyphenoxy methyl groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O4, with a molecular weight of approximately 272.29 g/mol. Its structure features a benzaldehyde group attached to a methoxyphenyl ether, which influences its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promise against a range of microbial strains, indicating potential applications in treating infections.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it has been tested against HL-60 and other T-lymphoblastic cell lines with notable efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, altering cellular responses and potentially triggering apoptosis in malignant cells.
  • Signal Transduction Modulation : The compound may modulate signaling pathways that regulate cell growth and differentiation, impacting tumor progression.

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntimicrobialVarious bacterial strainsVaries
AnticancerHL-609 nM
AnticancerJurkat0.021
AntioxidantDPPH Scavenging42.24

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:

  • A study reported the synthesis of a series of benzaldehyde derivatives that exhibited selective cytotoxicity towards T-lymphoblastic cell lines while showing minimal effects on normal cells .
  • Another investigation highlighted the compound's ability to scavenge free radicals, suggesting potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde, and what methodological considerations are critical for reproducibility?

Basic Research Question
The compound is typically synthesized via multi-step protocols involving:

  • Mannich Reactions : Condensation of aldehydes with amines and ketones under acidic conditions, as seen in analogs like 1-aryl-3-phenethylamino-1-propanones .
  • Oxidative Functionalization : Mn²⁺/H₂O₂/glutathione systems for oxidizing benzyl alcohol derivatives to aldehydes, leveraging manganese peroxidase activity .
  • Protection-Deprotection Strategies : Use of methoxymethyl (MOM) or benzyloxy groups to protect reactive hydroxyl groups during synthesis, followed by selective deprotection .

Key Methodological Considerations :

  • Strict control of reaction pH and temperature to avoid side reactions.
  • Purification via column chromatography or recrystallization to isolate intermediates.

Q. How can researchers resolve contradictions in oxidative degradation studies of this compound under varying catalytic conditions?

Advanced Research Question
Contradictions in oxidation outcomes (e.g., aldehyde vs. carboxylic acid formation) may arise from:

  • Catalyst Specificity : Mn²⁺/H₂O₂ systems favor aldehyde formation , while CrO₃ or KMnO₄ may over-oxidize to carboxylic acids .
  • Radical Scavengers : Glutathione in Mn peroxidase systems suppresses free radicals, directing selectivity toward aldehydes .

Resolution Strategy :

  • Replicate studies under standardized conditions (e.g., pH 4.5, 25°C for Mn peroxidase).
  • Use LC-MS to track intermediate species and identify competing pathways.

Q. What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.95 ppm for aldehyde protons, δ 55.48 ppm for methoxy carbons) to confirm substituent positions .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C–C mean deviation: 0.005 Å) and confirms stereoelectronic effects .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Advanced Research Question

  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) frameworks to correlate substituent effects (e.g., methoxy groups) with redox potentials .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attacks.
  • Solvent Modeling : COSMO-RS simulations assess solvent polarity effects on reaction kinetics .

Q. What strategies optimize regioselectivity in electrophilic substitutions of the benzaldehyde core?

Advanced Research Question
Regioselectivity is influenced by:

  • Directing Groups : Methoxy groups at C3 and C4 positions activate the para/ortho sites for substitutions .
  • Temperature Control : Lower temperatures (0–5°C) favor para-substitution in nitration or halogenation reactions .
  • Protecting Groups : Temporary protection of the aldehyde moiety (e.g., acetal formation) prevents unwanted side reactions .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate degradation?

Basic Research Question

  • Thermal Stability : Decomposes above 150°C; store at 0–6°C for long-term stability .
  • Light Sensitivity : UV-Vis spectroscopy monitors photo-oxidation (λmax shifts indicate aldehyde degradation) .
  • HPLC Validation : Track purity over time using C18 columns and acetonitrile/water gradients .

Q. What are the limitations of current synthetic protocols, and how can they be addressed for scale-up?

Advanced Research Question
Limitations :

  • Low yields (<50%) in multi-step syntheses due to intermediate instability .
  • Heavy reliance on chromatographic purification, impractical for large-scale production.

Solutions :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for critical steps like Mannich reactions.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Mn peroxidase on silica) enhance reusability .

Q. How can researchers design experiments to probe the compound’s role in modulating oxidative stress pathways?

Advanced Research Question

  • In Vitro Assays : Measure ROS scavenging efficacy using DPPH or ABTS radicals .
  • Cellular Models : Treat macrophage lines (e.g., RAW 264.7) with the compound and quantify TNF-α/IL-6 suppression via ELISA .
  • Lipid Peroxidation Studies : Monitor malondialdehyde (MDA) levels in liposomal membranes exposed to H₂O₂ .

Q. What analytical challenges arise in distinguishing structural isomers of this compound, and how are they resolved?

Advanced Research Question

  • Challenge : Isomers with methoxy groups at C2 vs. C3 positions exhibit nearly identical MS/MS fragmentation patterns.
  • Resolution :
    • 2D NMR : NOESY correlations identify spatial proximity of substituents .
    • Ion Mobility Spectrometry : Differentiates isomers based on collision cross-section differences .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic additions?

Advanced Research Question

  • Polar Aprotic Solvents (e.g., DMF): Stabilize transition states in aldol condensations, accelerating reaction rates .
  • Protic Solvents (e.g., MeOH): Hydrogen bonding with the aldehyde group reduces electrophilicity, favoring slower but selective reactions .

Properties

IUPAC Name

4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-4-6-15(7-5-14)20-11-13-9-12(10-17)3-8-16(13)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUGDTDKDWQEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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